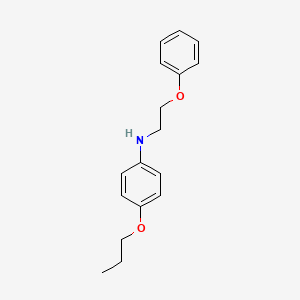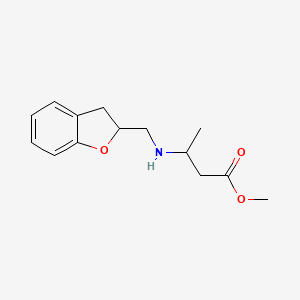![molecular formula C22H25N3O3 B7559189 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone, also known as DMQX, is a synthetic compound that has been extensively researched for its potential use in neuroscience research. DMQX is a non-competitive antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that is important in synaptic transmission and plasticity.
Mechanism of Action
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone is a non-competitive antagonist of the AMPA receptor, meaning that it binds to a site on the receptor that is distinct from the glutamate binding site. This prevents the receptor from opening and conducting ions, effectively blocking the effects of glutamate on the receptor. This mechanism of action allows researchers to selectively block AMPA receptor activity without affecting other glutamate receptors, such as NMDA receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro, this compound has been shown to block the effects of glutamate on AMPA receptors in a dose-dependent manner. In vivo, this compound has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory, in the hippocampus. This compound has also been shown to attenuate the effects of drugs of abuse, such as cocaine and morphine, on synaptic transmission in the nucleus accumbens.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in various physiological and pathological conditions. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation of this compound is its relatively short half-life, which requires frequent administration in in vivo experiments. Another limitation is its potential for off-target effects, as it may interact with other receptors or ion channels at higher concentrations.
Future Directions
There are a number of future directions for research involving 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound may be used to study the effects of AMPA receptor blockade on disease progression and cognitive function. Another area of interest is the role of AMPA receptors in addiction and drug abuse. This compound may be used to study the effects of drug-induced synaptic plasticity on behavior and the potential for therapeutic interventions. Finally, this compound may be used in combination with other compounds to study the effects of multiple receptor systems on synaptic transmission and plasticity.
Synthesis Methods
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-nitrobenzoic acid with morpholine, followed by the reduction of the nitro group with iron powder in acetic acid. The resulting amine is then reacted with 3-bromoaniline to form the final product, this compound.
Scientific Research Applications
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone has been used extensively in neuroscience research to study the role of AMPA receptors in synaptic transmission and plasticity. It has been shown to block the effects of glutamate, the primary neurotransmitter involved in excitatory synaptic transmission, on AMPA receptors. This allows researchers to study the specific role of AMPA receptors in various physiological and pathological conditions, such as learning and memory, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21(25-10-4-7-17-5-1-2-9-20(17)25)16-23-19-8-3-6-18(15-19)22(27)24-11-13-28-14-12-24/h1-3,5-6,8-9,15,23H,4,7,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJAQHGICZZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CNC3=CC=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)


![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)




![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)